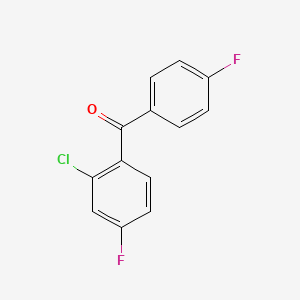

2-Chloro-4,4'-difluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87750-61-6 |

|---|---|

Molecular Formula |

C13H7ClF2O |

Molecular Weight |

252.64 g/mol |

IUPAC Name |

(2-chloro-4-fluorophenyl)-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C13H7ClF2O/c14-12-7-10(16)5-6-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H |

InChI Key |

XQFWXPFVJXIPIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Chloro 4,4 Difluorobenzophenone

Classical Approaches to Halogenated Benzophenone (B1666685) Synthesis

The traditional methods for synthesizing halogenated benzophenones, including 2-Chloro-4,4'-difluorobenzophenone, are dominated by Friedel-Crafts acylation, oxidative routes, and halogen exchange reactions.

Friedel-Crafts Acylation Pathways

The Friedel-Crafts acylation is a cornerstone in the synthesis of aryl ketones and has been extensively applied to the production of halogenated benzophenones. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, typically in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org

The selection of appropriate precursors is critical for the successful synthesis of this compound via Friedel-Crafts acylation. The most direct approach involves the reaction of 1-chloro-4-fluorobenzene (B165104) with 4-fluorobenzoyl chloride. googleapis.com The presence of both chlorine and fluorine atoms on the benzene (B151609) ring of 1-chloro-4-fluorobenzene influences its reactivity and the orientation of the incoming acyl group. solubilityofthings.comnist.govsigmaaldrich.com

Another strategy involves the acylation of fluorobenzene (B45895) with 2-chloro-4-fluorobenzoyl chloride. The reactivity of the acyl chloride is a key factor, with acyl chlorides generally being the most reactive acylating agents. chemguide.co.uk The choice between these precursor combinations depends on factors such as commercial availability, cost, and the desired isomeric purity of the final product.

| Acyl Chloride Precursor | Aromatic Precursor | Target Product |

| 4-Fluorobenzoyl chloride | 1-Chloro-4-fluorobenzene | This compound |

| 2-Chloro-4-fluorobenzoyl chloride | Fluorobenzene | This compound |

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Friedel-Crafts acylation. organic-chemistry.orgnih.govlumenlearning.com Aluminum chloride (AlCl₃) is a conventional and widely used Lewis acid catalyst for this transformation. chemguide.co.ukgoogle.comyoutube.com The catalyst facilitates the formation of the acylium ion, the electrophile that attacks the aromatic ring. sigmaaldrich.com

The reaction temperature and time are crucial parameters that need to be carefully controlled. For instance, the acylation of fluorobenzene with 4-fluorobenzoyl chloride to produce 4,4'-difluorobenzophenone (B49673) is typically carried out in a petroleum ether solvent. wikipedia.org Similarly, the reaction of chlorobenzene (B131634) with acetyl chloride in the presence of anhydrous aluminum chloride yields a mixture of ortho and para isomers, with the para isomer being the major product. youtube.com The reaction conditions can be modified to influence the isomer ratio.

Recent research has explored the use of alternative and more environmentally friendly catalysts. These include solid acid catalysts and metal triflates, which can offer advantages in terms of handling, recovery, and reusability. researchgate.net For example, iron zirconium phosphate (B84403) has been investigated as an efficient catalyst for the Friedel-Crafts acylation of various aromatic compounds. researchgate.net

| Catalyst System | Reaction Conditions | Outcome |

| Aluminum chloride (AlCl₃) | Petroleum ether, heat | Formation of halogenated benzophenones |

| Iron Zirconium Phosphate | Solvent-free, heat | Good to excellent yields of aromatic ketones |

| Antimony pentahalide | Activated with hydrogen fluoride (B91410) | Environmentally friendly process for acylated aryl compounds. googleapis.com |

Oxidative Synthesis Routes from Precursors

An alternative to Friedel-Crafts acylation is the oxidation of diarylmethane precursors. For instance, 4,4'-difluorobenzophenone can be synthesized by the oxidation of 4,4'-difluorodiphenylmethane. googleapis.com This approach can be extended to the synthesis of this compound, provided the corresponding 2-chloro-4,4'-difluorodiphenylmethane is accessible. The oxidation step can be carried out using various oxidizing agents. One documented method involves reacting fluorobenzene with formaldehyde (B43269) under acidic catalysis to form a mixture of difluorodiphenylmethane (B1598357) isomers, which are then oxidized to the corresponding benzophenones. google.com

Halogen-Fluorine Exchange Reactions in Benzophenone Derivatives

Halogen-fluorine exchange reactions, often referred to as Halex reactions, provide a pathway to introduce fluorine atoms into a molecule. organic-chemistry.orgnih.gov This can be particularly useful for synthesizing fluorinated benzophenones from their chlorinated or brominated analogs. For example, a chloro-substituted benzophenone could potentially be converted to a fluoro-substituted benzophenone using a suitable fluorinating agent. Potassium fluoride (KF) is a common reagent for such transformations, often used in polar aprotic solvents. researchgate.net The efficiency of the exchange can be influenced by the presence of phase-transfer catalysts. researchgate.net While this method is more commonly applied to aliphatic compounds, its application to aromatic systems, including benzophenone derivatives, has been explored. organic-chemistry.orgnih.govresearchgate.net

Advanced Synthetic Strategies for Selective Formation

To overcome the limitations of classical methods, such as the formation of isomeric mixtures and the use of stoichiometric amounts of harsh catalysts, advanced synthetic strategies are being developed. These often focus on achieving higher selectivity under milder conditions.

One such approach involves the use of highly selective catalyst systems that can direct the acylation to a specific position on the aromatic ring. Another area of development is flow chemistry, which can offer better control over reaction parameters and improve safety and scalability. While specific examples for the selective formation of this compound using these advanced methods are not extensively documented in the provided context, the general trends in organic synthesis point towards the increasing importance of these strategies.

Regioselective Synthesis and Control of Isomer Formation

The regioselectivity of Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. In the case of acylating 1-chloro-4-fluorobenzene, the chlorine (an ortho-, para-director) and the fluorine (also an ortho-, para-director) would compete in directing the incoming acyl group. This would likely result in a mixture of isomers, complicating the synthesis of the specific this compound isomer. The control of such isomer formation is a critical challenge in synthetic design, but no specific methods have been documented for this particular compound. For the related synthesis of 4,4'-difluorobenzophenone from fluorobenzene, the formation of the 2,4'-isomer is a known issue, with reaction conditions being optimized to favor the desired 4,4'-product. google.comgoogleapis.com

Methodologies for Achieving High Purity Target Compound

Achieving a high-purity target compound is contingent on both the selectivity of the synthesis and the efficacy of the purification methods. For analogous compounds like 4,4'-difluorobenzophenone, high purity (≥99.9%) is often achieved through a combination of distillation and recrystallization. google.com It is reasonable to assume that similar techniques would be employed for this compound, but specific protocols, including ideal solvent systems and conditions, are not documented.

Implementation of Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign practices. nih.govacs.org This includes using less hazardous solvents, developing catalyst systems that can be recycled, and designing reactions that are atom-economical. researchgate.netepa.gov For the synthesis of diaryl ketones, developments include:

The use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

Catalysis with reusable and less toxic catalysts, such as certain rare earth triflates or iron(III) chloride in ionic liquids, to replace stoichiometric amounts of aluminum chloride. researchgate.netepa.govbeilstein-journals.org

Solvent-free reaction conditions. researchgate.netepa.gov

While these principles are broadly applicable, their specific implementation for the synthesis of this compound has not been reported.

Downstream Processing and Isolation Techniques

Following the chemical synthesis, the crude product must be isolated and purified. Standard laboratory and industrial techniques for diaryl ketones include recrystallization, distillation, and extraction.

Recrystallization Protocols for Compound Purification

Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical for effective purification. For difluorobenzophenone isomers, various solvents and solvent mixtures have been utilized to achieve high purity by separating the desired isomer from byproducts. google.comgoogle.com

Table 1: Recrystallization Solvents for Related Benzophenones

| Compound | Solvent(s) | Reference |

|---|---|---|

| 4,4'-difluorobenzophenone | Methanol (B129727) | google.com |

| 4,4'-difluorobenzophenone | Acetic acid and water | google.com |

Without experimental data for this compound, a suitable recrystallization solvent would need to be determined empirically.

Distillation and Extraction Processes for Product Isolation

Distillation, particularly vacuum distillation, is often used to purify thermally stable liquid products or to remove volatile solvents and impurities from a solid product before final purification by recrystallization. google.comgoogle.com

Extraction is typically employed during the work-up phase of the synthesis. After the reaction is quenched (often with water or dilute acid), the organic product is extracted from the aqueous phase using an immiscible organic solvent like dichloromethane. googleapis.com The combined organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product. guidechem.com While these are standard procedures, the specific application and optimization for this compound are not detailed in the available literature.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton (¹H) NMR spectroscopy offers precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Chloro-4,4'-difluorobenzophenone, the ¹H NMR spectrum displays a series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The distinct electronic environments of the two phenyl rings, one substituted with a chlorine atom and the other with a fluorine atom, lead to a complex but interpretable pattern.

The protons on the 4-fluorophenyl ring are expected to appear as two multiplets due to coupling with the fluorine atom and adjacent protons. The protons on the 2-chlorophenyl ring exhibit a more complex splitting pattern due to their distinct chemical shifts and spin-spin coupling interactions. The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the seven aromatic protons.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

| Protons (Ring) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2', H-6' (4-fluorophenyl) | ~7.8-7.9 | Doublet of doublets (dd) | 2H | Coupling to adjacent protons and the ¹⁹F nucleus. |

| H-3', H-5' (4-fluorophenyl) | ~7.1-7.2 | Triplet (t) or dd | 2H | Coupling to adjacent protons and the ¹⁹F nucleus. |

| H-3 to H-6 (2-chlorophenyl) | ~7.3-7.6 | Multiplet (m) | 3H | Complex overlapping signals due to distinct environments. |

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct signal. The spectrum is characterized by a low-field signal for the carbonyl carbon, typically appearing between 190 and 200 ppm. libretexts.org

The aromatic region, between 115 and 150 ppm, contains signals for the twelve carbons of the two phenyl rings. libretexts.org The carbon atoms directly bonded to the fluorine and chlorine substituents are influenced by the electronegativity and isotopic properties of these halogens. Specifically, carbons bonded to fluorine exhibit splitting due to C-F coupling, a key diagnostic feature. Quaternary carbons, those without attached protons, generally show weaker signals. oregonstate.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~194 | Carbonyl carbon, typically a weak signal. |

| C-4' | ~165 (d) | Carbon attached to fluorine, shows C-F coupling. |

| C-1', C-2, C-1 | ~130-140 | Quaternary carbons attached to the carbonyl or chlorine. |

| Aromatic CH | ~115-135 | Signals for the seven protonated aromatic carbons. Carbons on the fluorinated ring will show C-F coupling. |

Note: 'd' indicates a doublet due to coupling with the fluorine atom.

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the C-H connectivities.

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance with high precision and accuracy, often with traceability to the International System of Units (SI). sepscience.com The technique relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the sample.

For fluorine-containing compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically uncongested nature of ¹⁹F NMR spectra. diva-portal.org A certified reference material (CRM) with a known purity, such as 4,4'-difluorobenzophenone (B49673), is often used as an internal standard. sepscience.comsigmaaldrich.comsigmaaldrich.com By comparing the integrated signal of the analyte to that of the internal standard of known concentration, the precise purity or concentration of the analyte can be calculated. diva-portal.org Both ¹H and ¹⁹F qNMR can be utilized, providing independent verification of the results. sepscience.com

Interactive Table: Principles of qNMR for this compound Analysis

| Parameter | Description | Relevance |

| Method | ¹H qNMR or ¹⁹F qNMR | ¹⁹F qNMR is often preferred for fluorinated compounds due to lower background signals. diva-portal.org |

| Internal Standard | A high-purity certified reference material (e.g., 4,4'-difluorobenzophenone, 3,5-Bis(trifluoromethyl)benzoic acid). sepscience.comdiva-portal.org | Ensures accuracy and traceability of the measurement. |

| Measurement | Integration of specific, well-resolved signals from both the analyte and the internal standard. | The ratio of integrals, corrected for the number of nuclei and molecular weights, yields the quantity. |

| Key Advantage | High precision and does not require an identical standard of the analyte itself. | Allows for accurate quantification without isolating a pure sample of the target compound. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com It is highly effective for separating volatile and thermally stable compounds like this compound from a reaction mixture and providing unambiguous identification. nih.gov

In a GC-MS analysis, the sample is first vaporized and separated on a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected.

For this compound (molecular formula C₁₃H₇Cl F₂O), the mass spectrum would show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 252 and 254. The fragmentation pattern provides further structural confirmation. Key fragments include ions corresponding to the loss of halogens or the cleavage of the benzoyl moieties. The PubChem entry for the related compound 2-Chloro-4'-fluorobenzophenone shows a top peak at m/z 123, likely corresponding to the fluorobenzoyl cation [C₇H₄FO]⁺. nih.gov

Interactive Table: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₁₃H₇³⁵ClF₂O]⁺ | 252 | Molecular Ion (M) |

| [C₁₃H₇³⁷ClF₂O]⁺ | 254 | Molecular Ion Isotope (M+2) |

| [C₇H₄FO]⁺ | 123 | Fluorobenzoyl cation |

| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. wiley.com It works on the principle that a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational frequencies of its bonds. wiley.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. wiley.com

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features. hud.ac.uk Although the complete experimental spectrum is not provided in the search results, the characteristic absorption frequencies can be predicted based on data from similar benzophenone (B1666685) derivatives and general group frequency tables. hud.ac.ukresearchgate.netlibretexts.org

Key expected vibrational frequencies for this compound are detailed in the table below. The carbonyl (C=O) stretching vibration is one of the most prominent features in the spectrum of ketones, typically appearing as a strong, sharp band. libretexts.org The positions of C-H, C-F, and C-Cl stretching and bending vibrations further confirm the presence of the substituted aromatic rings.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | ~1660-1685 | Strong |

| Aromatic C-H Stretch | Aryl | ~3050-3100 | Medium-Weak |

| Aromatic C=C Stretch | Aryl | ~1580-1600, ~1450-1500 | Medium-Strong |

| C-F Stretch | Aryl Fluoride (B91410) | ~1210-1250 | Strong |

Note: Predicted values are based on typical ranges for these functional groups and data from related compounds. hud.ac.uklibretexts.org

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects molecular vibrations that cause a change in the polarizability of the molecule. osaka-u.ac.jp The FT-Raman spectrum of this compound, often recorded on a solid-phase sample, provides detailed information on the vibrational modes of the molecular skeleton and substituents. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental measurements to perform a full vibrational assignment of the observed Raman bands. researchgate.nethud.ac.uk This combined approach allows for a detailed analysis of the potential energy distribution (PED) for each normal mode of vibration.

For this compound, strong Raman scattering is expected for the symmetric vibrations of the aromatic rings and the C=O bond. The vibrations involving the heavier chlorine atom and the highly electronegative fluorine atoms also give rise to characteristic bands. osaka-u.ac.jp Analysis of related monochlorobiphenyl isomers shows that vibrations induced by the chlorine substituent and trigonal breathing modes of the benzene (B151609) ring are clearly identifiable in the Raman spectrum. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | ~1650-1670 | Medium |

| Aromatic Ring Breathing | Aryl | ~1000-1030 | Strong |

| C-Cl Stretch | Aryl Chloride | ~600-800 | Strong |

| C-F Bending/Stretching | Aryl Fluoride | ~1100-1250 | Medium |

Note: Predicted values are based on typical ranges and data from related compounds. researchgate.netresearchgate.net

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) analysis provides the most precise and unambiguous determination of a molecule's absolute structure, including bond lengths, bond angles, and torsional angles. mdpi.com To perform this analysis, a suitable single crystal of the compound is required.

While a specific crystal structure determination for this compound has not been found in the search results, analysis of closely related structures like 4,4'-difluorobenzophenone and N-(2,4-difluorophenyl)-2-fluorobenzamide reveals the type of data that would be obtained. mdpi.comnih.gov For 4,4'-difluorobenzophenone, the crystal structure analysis identified the space group as C 1 2/c 1 and determined the precise unit cell dimensions. nih.gov Similarly, an SC-XRD study of this compound would yield:

Intermolecular Interactions: Identification of any hydrogen bonds, halogen bonds, or π-π stacking interactions that dictate the crystal packing. mdpi.com

Precise Bond Lengths and Angles: Definitive measurements of C-C, C-H, C=O, C-Cl, and C-F bond lengths, which can be compared with theoretical values from DFT calculations.

This information is crucial for understanding the structure-property relationships of the material in its solid state.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. wayne.edu It is particularly useful for phase identification, determining sample purity, and analyzing polymorphism (the existence of multiple crystal forms). researchgate.net

The PXRD pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. osti.gov The low quality of a powder diagram, characterized by a low number of reflections and broad peak widths, can indicate limited crystallinity in the sample. nih.gov For this compound, a PXRD analysis would be used to:

Confirm Crystalline Form: Match the experimental pattern against a theoretical pattern calculated from single-crystal XRD data to confirm the bulk sample consists of the same phase.

Assess Crystallinity: The sharpness and intensity of the diffraction peaks provide a qualitative measure of the degree of crystallinity.

Identify Polymorphs: Different crystalline polymorphs of the same compound will produce distinct PXRD patterns, allowing for their identification and characterization.

This technique is essential for quality control in the production of crystalline materials. researchgate.net

Chromatographic Separation Techniques

Chromatography is indispensable for separating this compound from impurities, unreacted starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity determination or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and separating it from non-volatile or thermally sensitive impurities. Reversed-phase HPLC (RP-HPLC) is commonly employed for halogenated benzophenones. sielc.comsielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The purity of the compound is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. This technique is sensitive enough to detect and quantify trace-level impurities that could affect the compound's reactivity or suitability for its intended application, such as in the synthesis of pharmaceuticals or high-performance polymers. ekb.eg Method development often involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), pH, and column type to achieve the best separation efficiency. sielc.comsielc.comekb.eg For instance, a gradient elution, where the mobile phase composition is changed over time, can be effective for separating a complex mixture of related compounds. ekb.eg

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax SB-Aq, Newcrom R1) | Stationary phase for separating nonpolar to moderately polar compounds. sielc.comekb.eg |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with an acid modifier (e.g., phosphoric acid, formic acid). sielc.comsielc.com | Elutes the compounds from the column. The ratio is optimized for resolution. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient changes it during the run to improve separation of complex mixtures. ekb.eg |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the mobile phase through the column, affecting analysis time and resolution. |

| Detector | UV/Vis (typically at 254 nm) or Photodiode Array (PDA) | Detects UV-absorbing compounds like benzophenones as they elute. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects viscosity and separation efficiency; a constant temperature ensures reproducibility. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and assessing the purity of this compound, particularly for identifying residual solvents or volatile byproducts from its synthesis. ontosight.ai The compound must be thermally stable and volatile enough to be analyzed by GC. ontosight.ai When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity data and structural information about the separated components.

In GC-MS analysis, the sample is vaporized and separated in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a "fingerprint" that can be used to identify the compound by comparing it to spectral libraries. This is particularly useful for confirming the identity of the main product and tentatively identifying unknown impurities. nih.govnih.gov For example, the GC-MS analysis of the related compound 2-Chloro-4'-fluorobenzophenone shows characteristic fragmentation patterns that allow for its unambiguous identification. nih.gov Purity levels of over 99% for similar difluorobenzophenone compounds have been confirmed using GC analysis. google.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column with a nonpolar stationary phase (e.g., Rxi-5Sil MS). nih.gov | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the vaporized sample through the column. |

| Inlet Temperature | 250 - 300 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., starting at 100 °C, increasing to 300 °C) | Separates compounds with a wide range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification and confirmation. nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Method used to ionize the molecules in the mass spectrometer. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for the qualitative analysis of this compound. oregonstate.edu It is particularly valuable for monitoring the progress of a chemical reaction in real-time. oregonstate.eduthieme.de By taking small aliquots from the reaction mixture and running a TLC plate, chemists can quickly determine if the starting materials have been consumed and if the desired product has formed. chegg.com

A TLC plate consists of a solid stationary phase, typically silica (B1680970) gel, coated onto a support like glass or aluminum. oregonstate.edu A small spot of the sample is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a liquid mobile phase (eluent). wpmucdn.com Capillary action draws the eluent up the plate, and as it passes the sample spot, it dissolves the compounds and carries them up the plate at different rates. wpmucdn.comumich.edu The separation is based on the compounds' differential affinity for the stationary and mobile phases.

After development, the separated spots are visualized, commonly using UV light, as benzophenones are typically UV-active. umich.edu The position of each spot is quantified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wpmucdn.com Comparing the Rf value of the product spot to that of a known standard of this compound can help confirm its identity.

| Component | Description | Function |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plate | A polar adsorbent that separates compounds based on polarity. The F254 indicates a fluorescent indicator for UV visualization. oregonstate.edu |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Hexane:Acetone mixture (e.g., 3:1 ratio). oregonstate.edu | A solvent system of moderate polarity. The ratio is adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). |

| Sample Application | Dissolved in a volatile solvent (e.g., acetone, dichloromethane) and applied with a capillary spotter. umich.edu | Applies a concentrated spot of the sample to the baseline of the TLC plate. |

| Visualization | UV lamp (254 nm) | UV-active compounds like this compound appear as dark spots against the fluorescent green background. umich.edu |

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its melting point, crystallinity, and thermal stability. ontosight.ai

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is an essential tool for studying phase transitions, such as melting. The DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The sharpness and enthalpy of this peak can provide information about the compound's purity and degree of crystallinity. A sharp melting peak typically indicates a highly pure, crystalline material, while a broad peak might suggest the presence of impurities or an amorphous nature.

The melting point is a fundamental physical property used for identification and purity verification. For instance, the related compound 4,4'-difluorobenzophenone has a reported melting point range of 102-108.5 °C. wikipedia.orgsigmaaldrich.com The introduction of a chlorine atom at the 2-position would be expected to alter this value due to changes in molecular weight, crystal packing, and intermolecular forces.

| Compound | Melting Point (°C) | Significance |

|---|---|---|

| 2-Chloro-4'-fluorobenzophenone | -95 (lit.)* | Represents a key physical property for identification. chemicalbook.com |

| 4,4'-Difluorobenzophenone | 102-108.5 wikipedia.orgsigmaaldrich.com | Provides a reference point for understanding the effect of substitution on melting behavior. |

| 2,4'-Difluorobenzophenone (B154369) | 22-24 fishersci.at | Illustrates how the position of substituents significantly impacts crystal lattice energy and melting point. |

| 2,4'-Dichlorobenzophenone | 64 avantorsciences.com | Shows the effect of changing the halogen from fluorine to chlorine. |

Note: The reported melting point of -95°C for 2-Chloro-4'-fluorobenzophenone appears unusually low for a solid crystalline substance of this molecular weight and may refer to a freezing point or require verification from multiple sources.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound. The TGA curve plots mass percentage against temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant drop in mass occurs.

For a compound like this compound, which is noted for its high thermal stability, the onset of decomposition is expected to occur at a high temperature. ontosight.ai This stability is crucial for its use as a building block in high-performance polymers, which are often processed at elevated temperatures. The TGA curve can reveal the temperature at which decomposition begins, the rate of decomposition, and whether the decomposition occurs in single or multiple steps. For example, a TGA curve of a hydrated compound would show an initial weight loss corresponding to the loss of water, followed by the decomposition of the compound itself at a higher temperature. researchgate.net For anhydrous this compound, a single, sharp weight loss at a high temperature would be indicative of its decomposition into volatile fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption spectrum of this compound, like other benzophenone derivatives, is characterized by distinct absorption bands in the ultraviolet region corresponding to various electronic transitions. The primary transitions observed are the n→π* (non-bonding to anti-bonding pi orbital) and π→π* (pi to anti-bonding pi orbital) transitions.

The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is typically of lower intensity and appears at longer wavelengths. For benzophenone itself, this transition is observed as a weak band in the range of 330-370 nm. The π→π* transition, which is more intense, arises from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic rings and the carbonyl group. This transition usually appears at shorter wavelengths, typically below 300 nm.

The photophysical properties of benzophenones are largely dictated by these electronic transitions. Following the absorption of UV radiation, the molecule is promoted to an excited singlet state (S1). In many benzophenones, this S1 state can efficiently undergo intersystem crossing (ISC) to a triplet state (T1). The energy and lifetime of these excited states are crucial for applications in photochemistry and polymer science.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| n→π | Excitation of a non-bonding electron from the carbonyl oxygen to a π anti-bonding orbital. | 330 - 380 | Low (< 500) |

| π→π | Excitation of a π electron from the aromatic rings and carbonyl group to a π anti-bonding orbital. | 240 - 280 | High (> 10,000) |

Note: The data in this table is estimated based on the typical behavior of substituted benzophenones and is not based on direct experimental measurements for this compound.

Advanced Analytical Techniques for Trace Impurity Profiling

The purity of this compound is critical for its applications, particularly in the synthesis of high-performance polymers and pharmaceuticals, where even trace impurities can significantly impact the final product's properties and safety. Advanced analytical techniques are therefore essential for the comprehensive profiling of trace impurities. The primary methods employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. In the context of this compound synthesis, potential impurities may include starting materials, by-products from side reactions, and residual solvents. The synthesis of substituted benzophenones often involves Friedel-Crafts acylation, which can lead to the formation of positional isomers as major impurities.

For this compound, potential isomeric impurities that could be identified by GC-MS include other isomers of chloro-difluorobenzophenone that may form during the synthesis. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the eluted compounds, allowing for their unambiguous identification.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of a wide range of compounds and is particularly useful for the analysis of less volatile or thermally labile impurities that are not suitable for GC analysis. Reversed-phase HPLC (RP-HPLC) is a common mode used for the purity assessment of benzophenone derivatives.

An HPLC method for the analysis of this compound would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The detector, usually a UV detector set at a wavelength where the analyte and its impurities absorb, quantifies the separated components. This technique is highly effective for separating the main component from related substances, including isomers and degradation products.

While a specific, detailed impurity profile for commercially available this compound is not extensively documented in publicly available literature, the following table outlines potential trace impurities based on the common synthetic routes for halogenated benzophenones.

Table 2: Potential Trace Impurities in this compound and Analytical Methods for their Detection

| Potential Impurity | Chemical Formula | Likely Origin | Analytical Technique |

| 2-Chloro-2',4'-difluorobenzophenone | C₁₃H₇ClF₂O | Isomeric by-product | GC-MS, HPLC |

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | Incomplete chlorination | GC-MS, HPLC |

| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | Unreacted starting material | GC-MS, HPLC |

| Fluorobenzene (B45895) | C₆H₅F | Unreacted starting material | GC-MS |

| Dichlorodifluorobenzophenones | C₁₃H₆Cl₂F₂O | Over-chlorination by-product | GC-MS, HPLC |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 2-Chloro-4,4'-difluorobenzophenone.

The electronic structure of this compound is fundamentally shaped by its constituent atoms, especially the electronegative halogen substituents. The distribution of electronic charge within the molecule is a key determinant of its physical and chemical properties. Computational analyses, such as Natural Population Analysis (NPA) and Atoms in Molecules (AIM), are used to determine the partial atomic charges on each atom.

A significant application of quantum chemical calculations is the prediction of reaction mechanisms, including the identification of transition states and the determination of activation energies. youtube.com For a molecule like this compound, computational methods can be used to model its synthesis and subsequent reactions. For instance, the Friedel-Crafts acylation, a common method for synthesizing benzophenones, involves complex electrophilic aromatic substitution steps.

DFT calculations can map out the potential energy surface for such a reaction. This involves locating the structures of the reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed reaction profile can be constructed, revealing the activation barriers for each step. While specific studies detailing the transition states for the synthesis of this compound are not extensively documented in the literature, the methodology is well-established. For example, in the reaction of 2-chlorobenzoyl chloride with fluorobenzene (B45895), computational models could predict whether the acylation occurs at the ortho, meta, or para position to the fluorine substituent by comparing the activation energies of the respective transition states. These theoretical predictions provide invaluable insights that can guide synthetic strategies to optimize reaction conditions and improve yields.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be validated against experimental measurements. This synergy is particularly powerful for vibrational spectroscopy (Infrared and Raman). For halogenated benzophenone (B1666685) derivatives, DFT calculations have been successfully employed to predict vibrational spectra.

In a study on the closely related molecule 2-chloro-4-fluorobenzophenone, researchers recorded the FT-IR and FT-Raman spectra and performed DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set. The theoretical calculations provided harmonic vibrational frequencies, infrared intensities, and Raman activities. A comparison between the computed wavenumbers and the experimental data showed excellent agreement after applying a scaling factor. This allows for a definitive assignment of the observed vibrational bands to specific molecular motions. For example, the characteristic C=O stretching frequency is a prominent feature in both the experimental and theoretical spectra. The table below illustrates the typical correlation between calculated and observed vibrational frequencies for key functional groups in a substituted benzophenone.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Benzophenone Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1660 | ~1655 |

| C-Cl Stretch | ~750 | ~745 |

| C-F Stretch | ~1230 | ~1225 |

Note: Data are representative examples from studies on similar halogenated benzophenones.

This strong correlation validates the accuracy of the computational model and provides a reliable basis for interpreting the experimental spectra.

Molecular Dynamics Simulations (for conformational dynamics and intermolecular interactions)

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. nih.govnih.gov For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl carbon, MD simulations can explore the accessible conformations and the energy barriers between them.

MD simulations model the molecule's interactions with its environment, such as a solvent. A study on unsubstituted benzophenone in various solvents combined MD simulations with DFT calculations to analyze solvatochromic shifts. nih.gov The simulations revealed how solvent molecules, particularly protic solvents capable of hydrogen bonding, interact with the carbonyl group. nih.gov This solute-solvent interaction affects the vibrational frequency of the C=O bond and the energy of electronic transitions. nih.gov

While specific MD studies on this compound are not prominent, the methodology applied to the parent benzophenone molecule is directly relevant. Such simulations would place the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or hexane) and calculate the forces between all atoms over time. The resulting trajectory provides a movie of the molecular motion, revealing stable conformations, the dynamics of the phenyl ring torsions, and the specific interactions (like hydrogen bonds or van der Waals forces) with the surrounding solvent molecules. nih.gov This information is crucial for understanding how the compound behaves in different chemical environments.

Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its reactivity is a central theme in chemistry. For substituted aromatic compounds like this compound, quantitative structure-reactivity relationships (QSRRs) provide a framework for this analysis.

The Hammett equation is a classic and powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates (k) or equilibrium constants (K) of a substituted species to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted reference compound through the following linear free-energy relationship:

log(k/k₀) = σρ

Here, σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent, and ρ (rho) is the reaction constant, which is characteristic of the reaction type but independent of the substituent. wikipedia.orgviu.ca

The substituents in this compound are a chlorine atom at the 2-position and a fluorine atom at the 4'-position. The Hammett equation is generally not applied to ortho substituents due to steric effects, so the analysis would focus on the electronic influence of the para-fluoro group. libretexts.org

Substituent Constants (σ): Both fluorine and chlorine are electron-withdrawing groups. The Hammett constant for a para-fluoro substituent (σₚ) is +0.06, and for a para-chloro substituent (σₚ) is +0.23. stenutz.eu Positive σ values indicate that the substituent withdraws electrons from the aromatic ring, making the reaction center more electron-deficient.

Reaction Constant (ρ): The value and sign of ρ provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups because negative charge is developed (or positive charge is lost) in the transition state. wikipedia.org For example, in a study of the dissociation of ionized substituted benzophenones, a reaction constant (ρ) of 1.08 was determined, indicating that the reaction is sensitive to substituent effects and involves stabilization of a positive charge on the fragment. nih.gov

For a reaction involving the carbonyl group of this compound, such as nucleophilic addition, the electron-withdrawing nature of the fluoro and chloro substituents would make the carbonyl carbon more electrophilic and thus more susceptible to attack. The Hammett equation allows for a quantitative prediction of how much faster this reaction would be compared to that of unsubstituted benzophenone under the same conditions.

Theoretical Analysis of Halogen Substituent Influence on Molecular Reactivity and Stability

The introduction of halogen substituents onto the benzophenone framework significantly alters the molecule's electronic and structural properties, thereby influencing its reactivity and stability. Computational and theoretical chemistry studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating these effects at a molecular level. By modeling the geometric parameters, vibrational frequencies, and electronic characteristics, researchers can predict and understand the behavior of halogenated benzophenones like this compound.

The electronic influence of halogen substituents is a key determinant of molecular reactivity. The high electronegativity of fluorine and chlorine atoms leads to a significant inductive effect, withdrawing electron density from the aromatic rings. This effect can be quantified through computational analyses such as Natural Bond Orbital (NBO) analysis, which examines intramolecular interactions and charge distribution. For example, in a study of 4-Chloro-3-iodobenzophenone, NBO analysis was used to describe the various intramolecular interactions responsible for the stabilization of the molecule.

Furthermore, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap generally implies lower reactivity. The presence of electron-withdrawing halogen atoms tends to lower the energy of both the HOMO and LUMO, with the magnitude of this effect influencing the energy gap and, consequently, the molecule's susceptibility to nucleophilic or electrophilic attack.

Mulliken charge analysis, another tool in computational chemistry, helps to illustrate the distribution of charge across the molecule. In halogenated benzophenones, the carbon atoms bonded to the halogen atoms are expected to carry a partial positive charge, while the halogen atoms themselves will be partially negative. This charge distribution is a key factor in determining intermolecular interactions and the molecule's potential for forming hydrogen bonds or other non-covalent interactions, which can impact its crystal packing and bulk properties.

The following tables present representative theoretical data for related halogenated compounds, illustrating the types of parameters that are calculated to assess molecular stability and reactivity.

| Parameter | 2-chloro-4-fluorobenzophenone |

| Computational Method | DFT (B3LYP/6-31G(d,p)) |

| Key Findings | Determination of ground state molecular geometries, harmonic vibrational frequencies, infrared intensities, and Raman activities. |

| Thermodynamic Properties | Calculated at different temperatures based on vibrational analysis. |

| Data derived from a study on 2-chloro-4-fluorobenzophenone. researchgate.nethud.ac.uk |

| Parameter | 4-Chloro-3-iodobenzophenone |

| Computational Method | DFT (B3LYP/LanL2DZ) |

| Key Analyses | Natural Bond Orbital (NBO) analysis, HOMO-LUMO energy gap calculation. |

| NBO Finding | Description of intramolecular interactions responsible for molecular stabilization. |

| HOMO-LUMO | The HOMO and LUMO energy gap was computed with Time-Dependent DFT. |

| Data derived from a study on 4-Chloro-3-iodobenzophenone. |

| Parameter | 2-amino-4-chlorobenzonitrile |

| Computational Method | DFT (B3LYP/6-311++G(d,p)) |

| Key Analyses | Mulliken charge analysis, Frontier Molecular Orbital analysis. |

| Mulliken Analysis Finding | Potential to act as a nucleophilic agent through nitrogen atoms (highly negative charges). |

| Reactivity Insight | The compound has the capability to donate electrons, although it is categorized as a hard compound. analis.com.my |

| Data derived from a study on a related halogenated aromatic compound. analis.com.my |

These studies collectively underscore the power of theoretical chemistry to dissect the influence of halogen substituents. For this compound, it can be inferred that the combination of one chloro and two fluoro substituents will significantly modulate its electronic landscape, leading to a unique reactivity profile that is of interest in various fields of chemical synthesis. ontosight.ai The chloro group at the 2-position is likely to induce steric effects that influence the conformation of the molecule, while the fluoro groups at the 4 and 4' positions primarily exert a strong electron-withdrawing inductive effect.

Applications in Advanced Materials and Chemical Synthesis

Precursors in Polymer Science and Engineering

The compound serves as a valuable, though specialized, monomer in the creation of high-performance polymers. ontosight.ai Its influence is particularly noted in the synthesis of polyketones and related copolymers.

Synthesis of High-Performance Polyketones (e.g., PEEK) and Related Copolymers

High-performance polymers like Polyetheretherketone (PEEK) are prized for their exceptional thermal stability and chemical resistance. researchgate.net The synthesis of PEEK and similar poly(arylene ether ketone)s (PAEKs) typically involves the nucleophilic aromatic substitution (SNAr) polymerization. The primary monomer used for commercial PEEK production is 4,4'-difluorobenzophenone (B49673), which reacts with the disodium (B8443419) or dipotassium (B57713) salt of hydroquinone. researchgate.netwikipedia.org

While 2-Chloro-4,4'-difluorobenzophenone is not the standard monomer for linear PEEK, its isomeric nature plays a crucial role. When present in the polymerization process, it can modify the polymer's structure and properties.

In the synthesis of PAEKs, the polymerization proceeds via a nucleophilic aromatic substitution mechanism. The fluorine atoms on the 4 and 4' positions of the benzophenone (B1666685) monomer are activated by the electron-withdrawing ketone group, making the attached carbon atoms highly electrophilic. These sites are then susceptible to attack by a nucleophile, typically a diphenoxide.

The presence of a chlorine atom at the 2-position, as in this compound, introduces an additional reactive site. The relative reactivity of the halogens (F vs. Cl) and their positions on the aromatic rings (ortho vs. para to the activating ketone group) determines the resulting polymer architecture. The fluorine atoms are generally better leaving groups in SNAr reactions than chlorine, especially when activated in the para position. However, the ortho-chloro group can also participate in substitution reactions, potentially leading to branched or cross-linked polymer chains.

The purity of the difluorobenzophenone monomer is critical for achieving high molecular weight and the desired properties in the final polymer. The presence of isomers, such as 2,4'-difluorobenzophenone (B154369) or this compound, can significantly impact the polymerization process. researchgate.net

Research has shown that a high content of the 2,4'-isomer in the 4,4'-difluorobenzophenone monomer leads to a decrease in the molecular weight of the resulting poly(arylene ether ketones). researchgate.net This is because the fluorine atom at the 2-position is less reactive than the one at the 4-position, disrupting the stoichiometric balance required for high-polymer formation. The introduction of the 2-chloro isomer can similarly act as a chain-terminating or branching agent. This disruption of the linear chain structure can alter the polymer's crystallinity, glass transition temperature, and mechanical strength. core.ac.uk

| Isomeric Monomer | Effect on Polymerization | Impact on Polymer Properties |

| 4,4'-difluorobenzophenone (Standard) | Forms high molecular weight linear polymer | High thermal stability, excellent mechanical properties |

| 2,4'-difluorobenzophenone (Impurity) | Decreases molecular weight | No substantial effect on glass transition temperature, but can lower crystallinity and strength |

| This compound (Modifier/Impurity) | Can act as a branching or termination site | Alters macromolecular architecture, potentially reducing linearity and affecting mechanical and thermal properties |

Development of Poly(arylene sulfide (B99878) sulfone)s and Related Copolymers

Poly(arylene sulfide sulfone)s are another class of high-performance thermoplastics known for their thermal stability and chemical resistance. Their synthesis often involves the reaction of a dihalogenated aromatic sulfone with an alkali metal sulfide. google.com For instance, poly(phenylene sulfide sulfone) can be prepared from 4,4'-difluorodiphenylsulfone and sodium sulfide. rsc.org

While direct polymerization using this compound for this specific polymer class is not widely documented, its structural motifs are relevant. The synthesis of related thiophene-based poly(arylene ether sulfone)s involves monomers like 2-Chloro-5-(4-chlorophenylsulfonyl)thiophene, highlighting the use of chloro-substituted aromatic compounds in creating these advanced polymers. dtic.mil The reactivity of the chloro and fluoro groups on this compound makes it a potential candidate for creating novel copolymers with sulfide and sulfone linkages, although this remains a specialized area of research.

Functionalization and Modification of Polymer Backbones for Specific Properties

The reactive sites on this compound can be exploited for the post-polymerization functionalization of polymer backbones. Once incorporated into a polymer chain, the pendant chloro group could serve as a handle for further chemical reactions. This allows for the tailoring of polymer properties, such as solubility, adhesion, or for the attachment of specific functional groups like dyes or bioactive molecules.

This approach is analogous to methods where polymers are synthesized with reactive groups that are later modified. For example, amine-functionalized polymers can be created and subsequently reacted with a variety of molecules to impart new functionalities. nih.gov While specific examples detailing the use of this compound for this purpose are not prevalent in mainstream literature, the chemical principles support its potential in this application.

Intermediates in Complex Organic Synthesis

Beyond polymer science, this compound is a valuable intermediate in multi-step organic synthesis. ontosight.ai Its utility stems from the differential reactivity of its halogen atoms, which can be selectively targeted in sequential reactions. It serves as a building block for creating more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, related benzophenone derivatives are key intermediates in the synthesis of drugs like fenofibrate. ijraset.com The presence of multiple halogen substituents on this compound provides synthetic chemists with a versatile scaffold for constructing intricate molecular architectures.

Building Blocks for the Construction of Novel Molecular Scaffolds

There is currently a lack of specific published research detailing the use of this compound as a building block for constructing novel molecular scaffolds. Generally, benzophenone derivatives can serve as core structures from which complex molecules are built. The chlorine and fluorine atoms on the phenyl rings of this compound represent potential sites for nucleophilic substitution or cross-coupling reactions, which are common strategies for elaborating molecular scaffolds. The high thermal stability of the core structure would be advantageous for applications requiring robust materials. guidechem.com

Synthesis of Advanced Dyes and Pigments

Specific examples of advanced dyes or pigments synthesized directly from this compound are not documented in the available literature. However, the benzophenone framework is a known chromophore (a light-absorbing part of a molecule). It is plausible that this compound could be used as an intermediate in dye synthesis. guidechem.com For instance, azo dyes are often created via diazotization and coupling reactions, and while there are examples of other benzophenone derivatives being used as coupling agents, the specific use of this compound in this context is not reported.

Applications in Advanced Coating Materials and Additives

While its prominent isomer, 4,4'-difluorobenzophenone, is a crucial monomer for high-performance polymers like Polyetheretherketone (PEEK) used in advanced coatings, there is no specific information on this compound being used in a similar capacity. google.com PEEK is valued for its exceptional thermal stability and chemical resistance, properties often sought in advanced coatings for demanding environments like aerospace and cable insulation. google.comwikipedia.org The structural differences and potential for different reactivity due to the 2-chloro substitution may impact its polymerization behavior and the properties of any resulting polymer, and this area remains unexplored in the scientific literature.

Role as Photoinitiators in Polymerization Processes (Focus on mechanism and design)

Benzophenone and its derivatives are widely recognized as Type II photoinitiators. This class of initiators does not undergo unimolecular bond cleavage to form radicals upon irradiation. Instead, the excited state of the benzophenone molecule (the triplet state) abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine. This bimolecular reaction generates an active radical from the co-initiator and a ketyl radical from the benzophenone. The co-initiator radical is then responsible for initiating the polymerization of monomers.

No specific studies on the photoinitiating mechanism or design involving this compound have been found. The efficiency and absorption characteristics of a benzophenone-based photoinitiator are heavily dependent on the substituents on its aromatic rings. Halogen atoms can influence the energy levels of the excited states and the rate of intersystem crossing (the transition from the initial excited singlet state to the reactive triplet state). However, without experimental data for this compound, its specific behavior, absorption spectrum, and efficiency as a photoinitiator remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.